molecular formula C10H12N4S B11780726 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole

4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole

Cat. No.: B11780726
M. Wt: 220.30 g/mol
InChI Key: DXMKQGIADKITFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyridine ring Thiazole rings are known for their aromaticity and are found in many biologically active molecules

Preparation Methods

The synthesis of 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole typically involves the reaction of a thiazole derivative with a hydrazinylpyridine derivative. One common method involves the condensation of 2-bromo-4-ethylthiazole with 2-hydrazinylpyridine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, while the pyridine ring can undergo nucleophilic substitution reactions.

Scientific Research Applications

4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyridine ring can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole can be compared with other thiazole and pyridine derivatives:

Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

[4-(4-ethyl-1,3-thiazol-2-yl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C10H12N4S/c1-2-8-6-15-10(13-8)7-3-4-12-9(5-7)14-11/h3-6H,2,11H2,1H3,(H,12,14)

InChI Key

DXMKQGIADKITFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)C2=CC(=NC=C2)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.